molecular formula C10H10N2O B1611389 (3-(1H-pyrazol-3-yl)phenyl)methanol CAS No. 197093-23-5

(3-(1H-pyrazol-3-yl)phenyl)methanol

Cat. No.: B1611389
CAS No.: 197093-23-5
M. Wt: 174.2 g/mol
InChI Key: AAULQMGAUBSDHM-UHFFFAOYSA-N
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Description

(3-(1H-pyrazol-3-yl)phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPM and has a molecular formula of C10H10N2O.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing the 1H-pyrazol-4-yl moiety, similar to "(3-(1H-pyrazol-3-yl)phenyl)methanol", have been synthesized and assessed for their antimicrobial properties. For instance, a series of derivatives synthesized by condensing substituted chalcones with isoniazid showed good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds with methoxy groups exhibited higher antimicrobial efficacy (Kumar et al., 2012).

Material Science Applications

The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its single crystals demonstrate the material science potential of related compounds. These crystals were grown using a slow solvent evaporation technique and characterized through various methods, including XRD and dielectric studies. The crystals showed stability up to 160 °C and demonstrated significant variations in dielectric properties with frequency, suggesting potential applications in electronic materials (Vyas et al., 2012).

Novel Chemical Transformations and Structural Insights

Research on the structural aspects of pyrazole derivatives has led to the discovery of novel chemical transformations and deeper understanding of their molecular properties. For example, studies on the crystal structure of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide revealed unique "U" conformations in the solid state, offering insights into the structural versatility and potential reactivity of these compounds (Liu et al., 2005).

Properties

IUPAC Name

[3-(1H-pyrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAULQMGAUBSDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571494
Record name [3-(1H-Pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197093-23-5
Record name [3-(1H-Pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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